

Application Notes: A Practical Guide to SR 1824 in Molecular Biology Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SR 1824

Cat. No.: B591233

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

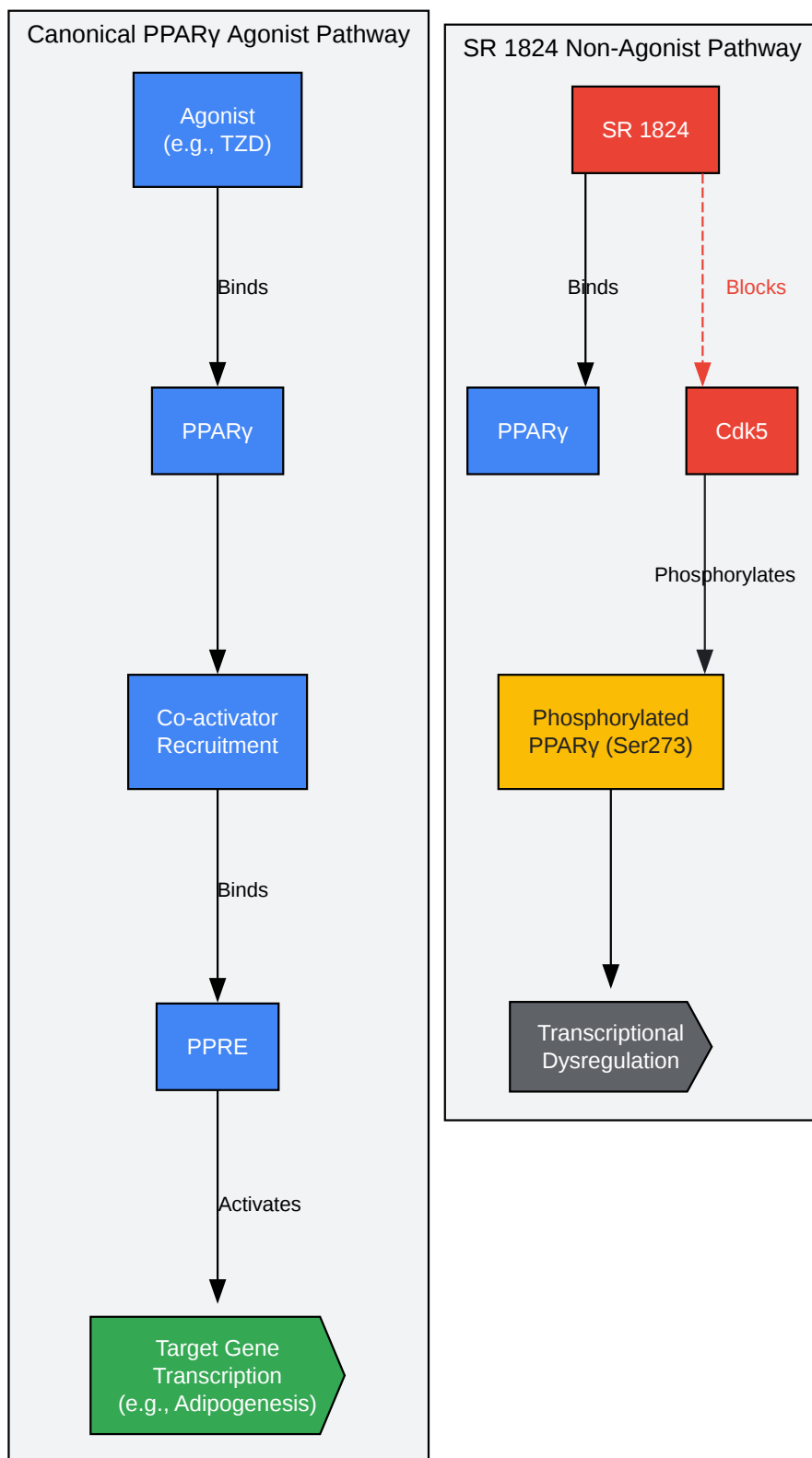
Note on Target Specificity: Current scientific literature extensively characterizes **SR 1824** as a non-agonist ligand for the Peroxisome Proliferator-Activated Receptor-gamma (PPAR γ). It functions by blocking the Cdk5-mediated phosphorylation of PPAR γ . There is no substantial evidence to suggest that **SR 1824** acts as an antagonist for the orphan nuclear receptor TLX (NR2E1). Therefore, this guide is based on its well-documented role as a modulator of PPAR γ signaling.

Introduction

SR 1824 is a synthetic small molecule that serves as a unique tool in molecular biology and pharmacology. It is a potent, non-agonist ligand of PPAR γ , a nuclear receptor crucial for adipogenesis, glucose metabolism, and inflammation.^{[1][2]} Unlike traditional PPAR γ agonists (e.g., thiazolidinediones), **SR 1824** binds to PPAR γ but does not induce its classical transcriptional activity.^{[2][3]} Its primary mechanism is the inhibition of cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPAR γ at Serine 273, a post-translational modification linked to insulin resistance and modulation of gene expression in cancer.^{[1][2][4]} This specific mode of action makes **SR 1824** an invaluable probe for dissecting the phosphorylation-dependent signaling of PPAR γ and for exploring therapeutic strategies that avoid the side effects associated with full receptor agonism.^[5]

Mechanism of Action

SR 1824 exerts its effects through a non-canonical pathway. While it binds to the PPAR γ ligand-binding domain, it fails to induce the conformational change required to recruit co-activators and initiate transcription of target genes. Instead, its binding allosterically prevents the phosphorylation of PPAR γ at Serine 273 by Cdk5.[2] This inhibition restores the normal function of PPAR γ in insulin-sensitive gene regulation and has been shown to sensitize cancer cells to genotoxic agents by increasing DNA damage signaling.[4][6]



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. apexbt.com [apexbt.com]
- 2. Anti-Diabetic Actions of a Non-Agonist PPAR γ Ligand Blocking Cdk5-Mediated Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Frontiers | Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties [frontiersin.org]
- 6. Recent Advances on Small-Molecule Antagonists Targeting TLR7 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: A Practical Guide to SR 1824 in Molecular Biology Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b591233#practical-guide-to-sr-1824-use-in-molecular-biology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com